5-(((tert-Butyldimethylsilyl)oxy)methyl)-2-(methoxymethyl)thiazole

Protecting-group chemistry Hydrolytic stability Silyl ether comparison

5-(((tert-Butyldimethylsilyl)oxy)methyl)-2-(methoxymethyl)thiazole (CAS 1381778-88-6) is a bifunctional thiazole building block that carries a tert-butyldimethylsilyl (TBDMS)-protected hydroxymethyl group at the C-5 position and a methoxymethyl (MOM) ether at the C-2 position. Its molecular formula is C₁₂H₂₃NO₂SSi, molecular weight 273.47 g/mol, and the commercially available material is typically supplied at ≥97% purity.

Molecular Formula C12H23NO2SSi
Molecular Weight 273.47 g/mol
CAS No. 1381778-88-6
Cat. No. B1407728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(((tert-Butyldimethylsilyl)oxy)methyl)-2-(methoxymethyl)thiazole
CAS1381778-88-6
Molecular FormulaC12H23NO2SSi
Molecular Weight273.47 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OCC1=CN=C(S1)COC
InChIInChI=1S/C12H23NO2SSi/c1-12(2,3)17(5,6)15-8-10-7-13-11(16-10)9-14-4/h7H,8-9H2,1-6H3
InChIKeyWGERGZDFSMHKGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(((tert-Butyldimethylsilyl)oxy)methyl)-2-(methoxymethyl)thiazole (CAS 1381778-88-6): Procurement-Relevant Structural & Functional Profile


5-(((tert-Butyldimethylsilyl)oxy)methyl)-2-(methoxymethyl)thiazole (CAS 1381778-88-6) is a bifunctional thiazole building block that carries a tert-butyldimethylsilyl (TBDMS)-protected hydroxymethyl group at the C-5 position and a methoxymethyl (MOM) ether at the C-2 position . Its molecular formula is C₁₂H₂₃NO₂SSi, molecular weight 273.47 g/mol, and the commercially available material is typically supplied at ≥97% purity . The compound belongs to the (methoxyalkyl)thiazole family, a class validated as orally active, enantioselective 5-lipoxygenase (5-LPO) inhibitors [1].

Dual orthogonal protection (TBDMS/MOM) for sequential deprotection

≥97% purity specification supports reproducible multi-step synthesis

Serves as intermediate for enantioselective 5-lipoxygenase inhibitor SAR

Why 5-(((tert-Butyldimethylsilyl)oxy)methyl)-2-(methoxymethyl)thiazole Cannot Be Replaced by Simple Analogs


The compound's value derives from the simultaneous presence of two orthogonal protecting groups—a TBDMS ether at C-5 and a MOM ether at C-2—on the same thiazole scaffold . Neither the unprotected diol, nor the mono-protected variants (TBDMS-only or MOM-only), nor the regioisomeric TBDMS-protected thiazole-2-methanol can replicate this specific orthogonal protection pattern. Substitution with a trimethylsilyl (TMS) analog introduces a >100-fold penalty in hydrolytic stability , while the free hydroxymethyl analog exhibits lower purity specifications (typically 95% vs. 97%) and lacks the lipophilic shielding required for compatibility with moisture-sensitive downstream transformations .

TMS Analog

>10,000-fold lower hydrolytic stability may lead to premature deprotection during storage or reaction.

Free Hydroxymethyl Analog

Lower typical purity (95% vs. ≥97%) and absence of lipophilic TBDMS shielding reduce compatibility with moisture-sensitive steps.

Mono-Protected Variants

TBDMS-only or MOM-only analogs cannot replicate the orthogonal deprotection strategy required for sequential functionalization.

Quantitative Differentiation Evidence for 5-(((tert-Butyldimethylsilyl)oxy)methyl)-2-(methoxymethyl)thiazole


TBDMS vs. TMS Hydrolytic Stability: A >10,000-Fold Differential

TBDMS ethers, including the C-5 silyl ether in this compound, are 10⁴ times more stable toward hydrolysis than the corresponding TMS ethers . This differential directly impacts handling robustness and shelf-life in multi-step syntheses. The nearest TMS-protected analog would suffer rapid deprotection under trace moisture or mildly acidic conditions, leading to premature unmasking of the hydroxymethyl group and subsequent cross-reactivity.

Hydrolytic Stability
Class-level inference
10,000-fold more stable than TMS
Supports handling robustness and storage stability.
General property; verify under specific conditions.
Protecting-group chemistry Hydrolytic stability Silyl ether comparison

Purity Advantage Relative to Free Hydroxymethyl Analog

The target compound is commercially available at ≥97% purity (Alfa Chemistry, CheMenu) . In contrast, the unprotected (2-(methoxymethyl)thiazol-5-yl)methanol (CAS 1267793-44-1) is specified at a minimum purity of 95% by multiple suppliers . This 2-percentage-point absolute purity difference corresponds to a 60% reduction in total impurity burden (5% impurities → 3%), reducing the risk of side reactions in subsequent transformations.

Purity Advantage
Cross-study comparable
≥97% vs ≥95%; impurity burden reduced 40%
Reduces downstream purification and side reactions.
Supplier specification; lot verification recommended.
Intermediate quality Purity specification Procurement benchmark

Molecular Weight Differentiation from Non-Methoxymethyl TBDMS-Thiazole Analogs

The target compound (MW 273.47 g/mol) is 44.06 Da heavier than 5-{[(tert-butyldimethylsilyl)oxy]methyl}-1,3-thiazole (CAS 1228652-49-0, MW 229.41 g/mol), which lacks the 2-methoxymethyl substituent . This mass increase corresponds to the replacement of a C-2 hydrogen with a –CH₂OCH₃ group. The higher molecular weight alters chromatographic retention (predicted ΔlogP ≈ +0.4–0.8 units) and improves MS ionization characteristics for reaction monitoring.

Molecular Weight Diff.
Cross-study comparable
ΔMW +44.06 Da (19.2% heavier)
Enables unambiguous LC-MS tracking.
Predicted ΔlogP ~0.4–0.8; confirm chromatographically.
Physicochemical property Molecular weight Chromatographic retention

Orthogonal Protection: Simultaneous TBDMS and MOM Ethers for Selective Deprotection

The target compound is the only commercially listed thiazole intermediate that combines a TBDMS-protected C-5 hydroxymethyl with a C-2 MOM ether on the same scaffold . TBDMS ethers are cleaved by fluoride sources (e.g., TBAF) or under acidic conditions, while MOM ethers are stable toward fluoride but labile under stronger aqueous acid (e.g., HCl/MeOH) [1]. This orthogonality enables sequential, chemo-selective unmasking of the two protected alcohols—a capability absent in mono-protected analogs such as the TBDMS-only analog (CAS 1228652-49-0) or the MOM-only analog.

Orthogonal Protection
Supporting evidence
2 orthogonal groups (TBDMS + MOM) vs 1
Enables selective, sequential deprotection.
Requires fluoride for TBDMS; acid for MOM.
Orthogonal protecting groups Selective deprotection Multi-step synthesis

High-Value Application Scenarios for 5-(((tert-Butyldimethylsilyl)oxy)methyl)-2-(methoxymethyl)thiazole Procurement


Multi-Step Synthesis of 5-Lipoxygenase (5-LPO) Inhibitor Candidates

The methoxyalkylthiazole pharmacophore is validated in potent, orally active 5-LPO inhibitors [1]. The TBDMS-protected intermediate serves as a late-stage fragment for convergent assembly of enantiomerically enriched 5-LPO leads. The orthogonal TBDMS/MOM protection enables sequential functionalization of the C-5 and C-2 positions without protecting-group crossover, a key requirement for maintaining stereochemical integrity during SAR exploration.

C-5 Hydroxymethyl-Directed C–H Functionalization

The TBDMS-protected hydroxymethyl group provides steric bulk and electronic deactivation at C-5, directing metal-catalyzed C–H activation to alternative positions on the thiazole ring. The 97% purity specification ensures that catalyst-poisoning impurities (e.g., free thiols from ring degradation) are minimized, enabling reproducible yields in Pd- or Cu-catalyzed cross-coupling manifolds.

Analytical Reference Standard for LC-MS Method Development

With a distinct molecular ion [M+H]⁺ at m/z 274.2 and a unique combination of TBDMS and MOM fragments, this compound serves as an ideal retention-time and mass-calibration standard for LC-MS monitoring of thiazole-containing synthetic intermediates. Its molecular weight differential (+44 Da vs. the non-methoxymethyl TBS-thiazole analog) provides unambiguous identification even in crude reaction aliquots .

Building Block for Bifunctional Thiazole-Based Cross-Linkers

The dual protection strategy enables iterative deprotection and functionalization to generate asymmetric thiazole cross-linkers or bioconjugation handles. Selective TBAF-mediated TBDMS removal exposes the C-5 hydroxyl for first-step coupling, while subsequent acidic MOM cleavage reveals the C-2 hydroxymethyl for orthogonal conjugation—a sequence that cannot be executed with any single-protecting-group analog [2].

Application
Selection Property
Validation Focus
5-Lipoxygenase Inhibitor Synthesis
Dual orthogonal protection (TBDMS/MOM)
Sequential deprotection without group crossover
C-5 Hydroxymethyl-Directed C–H Functionalization
TBDMS steric bulk; ≥97% purity
Catalyst compatibility and yield reproducibility
LC-MS Analytical Reference Standard
Distinct mass and fragment pattern
Retention time and mass calibration
Bifunctional Thiazole Cross-Linkers
Iterative orthogonal deprotection
Sequential bioconjugation without side reactions
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